

Technical Guide: 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Pyrrolidin-1-yl)pyridin-2-amine

Cat. No.: B1341254

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 2-position and a pyrrolidine ring at the 5-position. Its structure combines key pharmacophores that are prevalent in medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a versatile scaffold known to enhance the three-dimensional character and physicochemical properties of drug candidates, which can lead to improved target binding and pharmacokinetic profiles^{[1][2]}. The 2-aminopyridine moiety is a bioisostere for aniline and is found in numerous biologically active molecules, offering advantageous properties for drug design^[3]. Consequently, **5-(pyrrolidin-1-yl)pyridin-2-amine** serves as a valuable synthetic intermediate and building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases^{[4][5]}.

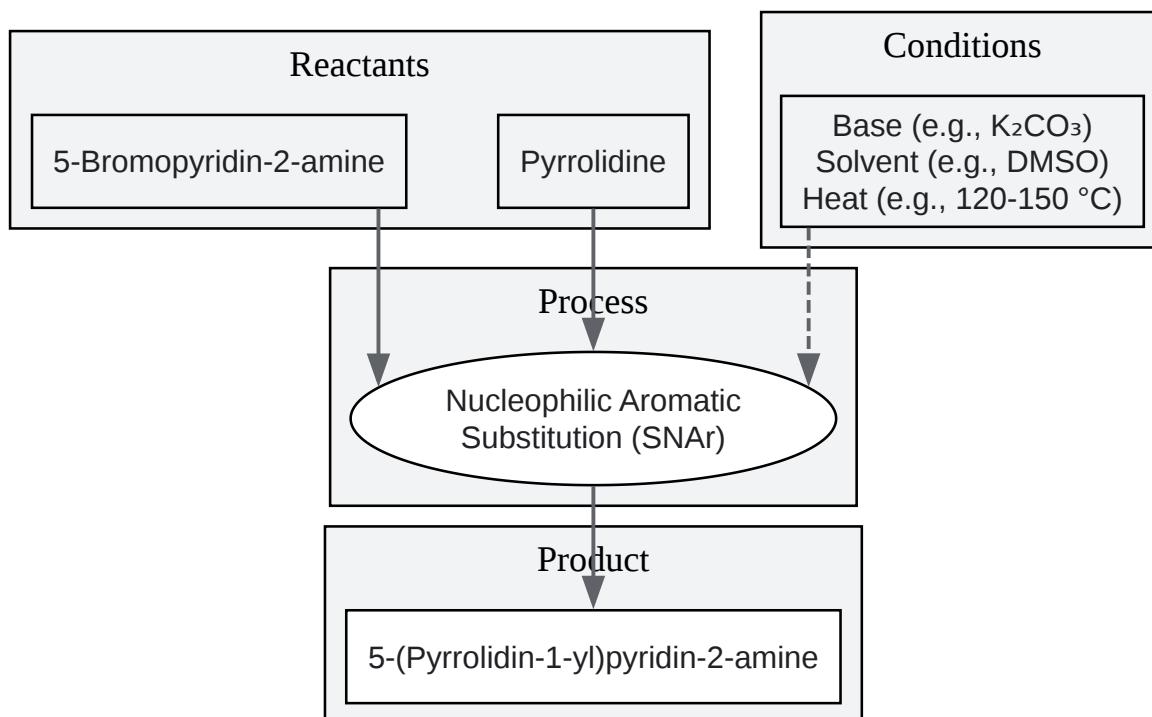
This technical guide provides a comprehensive overview of **5-(pyrrolidin-1-yl)pyridin-2-amine**, including its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the biological activities observed in its derivatives.

Chemical Properties and Identification

The formal IUPAC name for the compound is **5-(pyrrolidin-1-yl)pyridin-2-amine**. It is also commonly available and handled in its more stable dihydrochloride salt form^[6].

Physicochemical Data

The key quantitative and identifying data for **5-(pyrrolidin-1-yl)pyridin-2-amine** and its dihydrochloride salt are summarized in the table below for easy reference and comparison.


Property	5-(pyrrolidin-1-yl)pyridin-2-amine (Free Base)	5-(pyrrolidin-1-yl)pyridin-2-amine (Dihydrochloride Salt)	Data Source
IUPAC Name	5-pyrrolidin-1-ylpyridin-2-amine	5-pyrrolidin-1-ylpyridin-2-amine; dihydrochloride	[6][7]
Molecular Formula	C ₉ H ₁₃ N ₃	C ₉ H ₁₅ Cl ₂ N ₃	[7]
Molecular Weight	163.22 g/mol	236.14 g/mol	[7]
Canonical SMILES	C1CCN(C1)C2=CC=C(N=C2)N	C1CCN(C1)C2=CC=C(N=C2)N.Cl.Cl	PubChem
InChIKey	JPBRHMIIVZVUWCZ-UHFFFAOYSA-N	DTFUWOKNSIGFGO-UHFFFAOYSA-N	[6]
CAS Number	937623-38-6	2137624-63-4	[6]

Synthesis and Experimental Protocols

The synthesis of **5-(pyrrolidin-1-yl)pyridin-2-amine** is typically achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. A common and effective strategy involves the reaction of a 5-halopyridin-2-amine with pyrrolidine. The following protocol details a representative procedure for its synthesis from 5-bromopyridin-2-amine.

General Synthesis Workflow

The logical workflow for the synthesis is based on the nucleophilic substitution of a halogen on the pyridine ring by the secondary amine, pyrrolidine.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-(pyrrolidin-1-yl)pyridin-2-amine**.

Detailed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of **5-(pyrrolidin-1-yl)pyridin-2-amine** from 5-bromopyridin-2-amine and pyrrolidine.

Materials:

- 5-Bromopyridin-2-amine (1.0 eq)
- Pyrrolidine (2.0 - 3.0 eq)
- Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq) as the base
- Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as the solvent

- Nitrogen or Argon atmosphere
- Standard laboratory glassware, including a round-bottom flask and condenser
- Magnetic stirrer and heating mantle
- Ethyl acetate, water, and brine for workup
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4) for drying
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-2-amine (1.0 eq) and the base (2.0 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
- Addition of Reagents: Add the anhydrous solvent (e.g., DMSO) to the flask, followed by the addition of pyrrolidine (2.0 - 3.0 eq) via syringe.
- Reaction Conditions: Heat the reaction mixture to 120-150 °C with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
- Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Final Purification: The crude material can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **5-**

(pyrrolidin-1-yl)pyridin-2-amine.

Biological Activity and Applications in Drug Discovery

While specific quantitative biological data for **5-(pyrrolidin-1-yl)pyridin-2-amine** is not extensively reported in the literature, its structural motifs are present in a wide range of biologically active compounds. This indicates its primary role as a key intermediate in the synthesis of more complex molecules for drug discovery.

Derivatives incorporating the 5-(pyrrolidin-1-yl)pyridin-2-amino scaffold have shown potential in several therapeutic areas:

- **Anticancer Activity:** The pyrrolidine ring is a feature of many compounds investigated for their anticancer properties. For instance, novel 5-oxopyrrolidine derivatives have demonstrated potent activity against lung cancer cell lines (A549)[4]. The substitution pattern on the pyridine and pyrrolidine rings is critical for modulating activity and selectivity.
- **Antimicrobial Activity:** Pyrrolidine and pyridine moieties are integral to various antimicrobial agents. Research has shown that derivatives of 5-oxopyrrolidine exhibit promising and selective antimicrobial activity against multidrug-resistant *Staphylococcus aureus* strains[4]. The 2-aminopyridine structure is also a known pharmacophore in compounds with antibacterial and antifungal properties[5].

The utility of **5-(pyrrolidin-1-yl)pyridin-2-amine** in drug development lies in its ability to serve as a versatile scaffold. Researchers can functionalize the 2-amino group or the pyridine ring to generate libraries of novel compounds for screening against various biological targets.

Conclusion

5-(Pyrrolidin-1-yl)pyridin-2-amine is a compound of significant interest to medicinal chemists and drug development professionals. Its straightforward synthesis and the proven biological relevance of its constituent heterocyclic systems make it an important building block for the creation of novel therapeutic agents. While the compound itself is not characterized as a potent bioactive agent, its value as a synthetic intermediate is clear from the anticancer and antimicrobial activities reported for its more complex derivatives. The experimental protocol

provided herein offers a reliable method for its preparation, enabling further exploration and development in medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 6. 5-(Pyrrolidin-1-yl)pyridin-2-amine dihydrochloride | C9H15Cl2N3 | CID 137698735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: 5-(Pyrrolidin-1-yl)pyridin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1341254#5-pyrrolidin-1-yl-pyridin-2-amine-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com